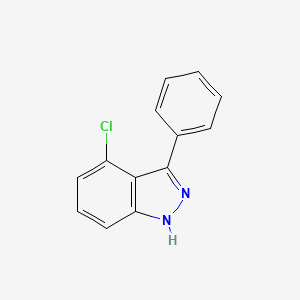
4-Chloro-3-phenyl-1H-indazole
Overview
Description
4-Chloro-3-phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the fourth position and a phenyl group at the third position of the indazole ring makes this compound a unique compound with distinct chemical properties. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
4-Chloro-3-phenyl-1H-indazole is a type of indazole-containing compound. Indazoles are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents Indazole derivatives are known to inhibit cell growth, particularly in colon and melanoma cell lines .
Mode of Action
It’s known that indazole derivatives can inhibit cell growth . This suggests that this compound may interact with its targets to disrupt cell proliferation, leading to a decrease in the growth of certain cell lines.
Biochemical Pathways
Indazole derivatives are known to have a broad range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
This compound has been found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines . This suggests that the compound’s action results in a significant decrease in cell proliferation in these cell lines.
Biochemical Analysis
Biochemical Properties
4-Chloro-3-phenyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins. Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific kinases, as mentioned earlier. This inhibition occurs through direct binding interactions with the enzyme’s active site, leading to a conformational change that renders the enzyme inactive. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inflammation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted. These metabolic processes can influence the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins can influence the distribution of this compound in the bloodstream and its subsequent uptake by target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-phenyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-chlorobenzylidenehydrazine with phenylhydrazine. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to promote cyclization, leading to the formation of the indazole ring.
Another approach involves the use of transition metal-catalyzed reactions. For instance, a copper(II) acetate-catalyzed reaction of 2-chlorobenzonitrile with phenylhydrazine in dimethyl sulfoxide under an oxygen atmosphere can yield this compound. This method offers good yields and minimal byproduct formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-phenyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions or in the presence of a suitable catalyst.
Oxidation Reactions: The indazole ring can undergo oxidation to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Reduction of the indazole ring can lead to the formation of dihydroindazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for this purpose.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction Reactions: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted indazole derivatives with various functional groups.
Oxidation Reactions: Formation of indazole oxides or hydroxylated indazole derivatives.
Reduction Reactions: Formation of dihydroindazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel indazole-based materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It has shown promising activity against certain bacterial and viral strains.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antitumor agent. It has been studied for its ability to inhibit specific enzymes and receptors involved in disease pathways.
Industry: Utilized in the development of agrochemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications.
Comparison with Similar Compounds
4-Chloro-3-phenyl-1H-indazole can be compared with other indazole derivatives to highlight its uniqueness:
4-Chloro-1H-indazole: Lacks the phenyl group at the third position, which may result in different biological activities and chemical properties.
3-Phenyl-1H-indazole: Lacks the chlorine atom at the fourth position, which can affect its reactivity and interaction with molecular targets.
4-Bromo-3-phenyl-1H-indazole: Similar structure but with a bromine atom instead of chlorine. The presence of bromine can influence the compound’s reactivity and biological activity.
The unique combination of a chlorine atom at the fourth position and a phenyl group at the third position in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-chloro-3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBCDZBRDFBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743398 | |
| Record name | 4-Chloro-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13097-02-4 | |
| Record name | 4-Chloro-3-phenyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13097-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole,4-chloro-3-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)
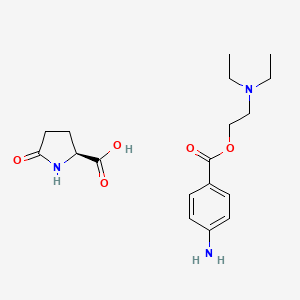
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
![3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one](/img/structure/B595711.png)
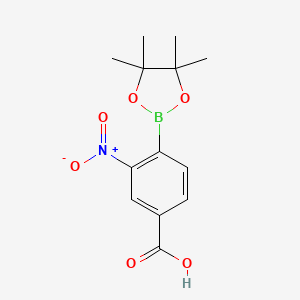
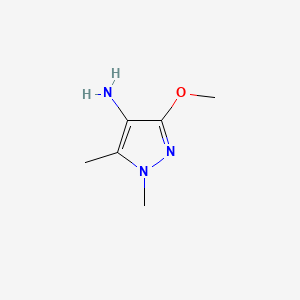
![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)


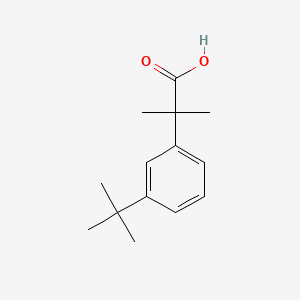
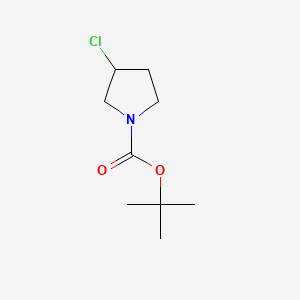
![[(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B595726.png)

